1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine
Overview
Description
1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the cyclohexyl group: This step involves the alkylation of the benzimidazole core with a cyclohexyl halide in the presence of a base.
Attachment of the ethoxybenzyl group: The final step involves the alkylation of the amine group on the benzimidazole core with 4-ethoxybenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-cyclohexyl-N-(4-ethoxybenzyl)-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:
1-cyclohexyl-N-(3,5-dibromo-4-ethoxybenzyl)ethanamine: This compound features a similar structure but with bromine substituents, which may alter its chemical and biological properties.
1-cyclohexyl-N-(4-methoxybenzyl)-1,2-butanediamine: This compound has a methoxybenzyl group instead of an ethoxybenzyl group, which may affect its reactivity and biological activity.
1-cyclohexyl-N-{[1-(4-fluorobenzyl)-1H-pyrrol-2-yl]methyl}-N-(4-methoxybenzyl)methanamine: This compound contains additional functional groups, making it more complex and potentially leading to different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-N-[(4-ethoxyphenyl)methyl]benzimidazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-26-20-11-8-17(9-12-20)15-23-18-10-13-22-21(14-18)24-16-25(22)19-6-4-3-5-7-19/h8-14,16,19,23H,2-7,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNYYQRECNQEAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.